molecular formula C14H16N4O3S B5807460 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide

Cat. No. B5807460
M. Wt: 320.37 g/mol
InChI Key: SJLXGKJNOAFKOX-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. Additionally, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide has several advantages for lab experiments. It has been shown to have high potency against cancer cells and can be used as a positive control in various assays. Additionally, it has been found to have low toxicity in normal cells, making it a potential candidate for the development of anticancer drugs. However, the compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. Additionally, the synthesis method can be time-consuming and requires specialized equipment.

Future Directions

There are several future directions for the study of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide. One potential direction is the development of novel derivatives of the compound with improved potency and selectivity. Additionally, the compound could be used in combination with other drugs to enhance its anticancer activity. Further studies are needed to elucidate the molecular mechanisms underlying the compound's effects on cell proliferation, inflammation, and oxidative stress. Finally, the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease should be explored.
Conclusion:
In conclusion, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully elucidate the compound's potential applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form 4-methyl-3-nitrobenzoyl chloride. This compound is then reacted with 5-tert-butyl-1,3,4-thiadiazole-2-amine to yield N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide. The synthesis method has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to obtain different derivatives of the compound.

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-8-5-6-9(7-10(8)18(20)21)11(19)15-13-17-16-12(22-13)14(2,3)4/h5-7H,1-4H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLXGKJNOAFKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide

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